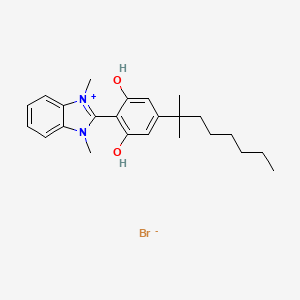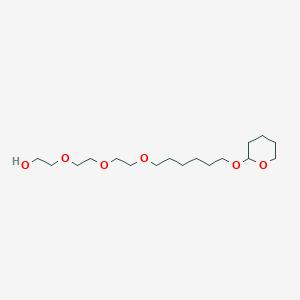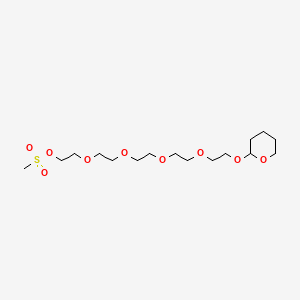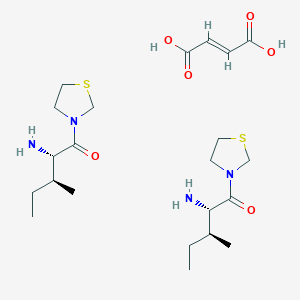![molecular formula C32H42ClN5O3 B11931238 1-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethyl-2-[3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indole;chloride](/img/structure/B11931238.png)
1-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethyl-2-[3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indole;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N’-(azide-PEG3)-Cy3 is a compound that combines a cyanine dye with a polyethylene glycol (PEG) linker and an azide group. This compound is primarily used in the field of bioconjugation and fluorescence imaging due to its unique properties, such as high solubility in aqueous media and the ability to undergo click chemistry reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N’-(azide-PEG3)-Cy3 typically involves the following steps:
PEGylation: The process begins with the PEGylation of a cyanine dye, where a PEG linker is attached to the dye molecule.
Azidation: The PEGylated dye is then reacted with sodium azide to introduce the azide group.
Methylation: Finally, the compound is methylated to obtain N-methyl-N’-(azide-PEG3)-Cy3.
The reaction conditions for these steps usually involve mild temperatures and the use of organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of N-methyl-N’-(azide-PEG3)-Cy3 follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis and purification systems.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N’-(azide-PEG3)-Cy3 undergoes several types of chemical reactions, including:
Click Chemistry: The azide group readily participates in click chemistry reactions, particularly with alkynes, to form stable triazole linkages.
Substitution Reactions: The azide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Click Chemistry: Copper(I) catalysts are commonly used to facilitate the reaction between the azide group and alkynes.
Substitution Reactions: Various nucleophiles can be used to substitute the azide group, depending on the desired product.
Major Products Formed
Triazoles: Formed through click chemistry reactions.
Substituted Derivatives: Formed through substitution reactions.
Scientific Research Applications
N-methyl-N’-(azide-PEG3)-Cy3 has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of bioconjugates and functionalized materials.
Biology: Employed in fluorescence imaging and labeling of biomolecules.
Medicine: Utilized in diagnostic assays and therapeutic research.
Industry: Applied in the development of advanced materials and sensors.
Mechanism of Action
The mechanism of action of N-methyl-N’-(azide-PEG3)-Cy3 primarily involves its ability to undergo click chemistry reactions. The azide group reacts with alkynes to form stable triazole linkages, enabling the conjugation of the compound to various biomolecules and materials. The cyanine dye component provides fluorescence, allowing for the visualization and tracking of the conjugated molecules.
Comparison with Similar Compounds
Similar Compounds
N-(azide-PEG3)-N’-(Mal-PEG4)-Cy5: Another cyanine dye with a PEG linker and azide group, used for similar applications.
N-(azide-PEG3)-N’-(PEG4-acid)-Cy5: A related compound with a PEG linker and azide group, also used in bioconjugation and fluorescence imaging.
Uniqueness
N-methyl-N’-(azide-PEG3)-Cy3 is unique due to its specific combination of a cyanine dye, PEG linker, and azide group, which provides high solubility, efficient click chemistry reactivity, and strong fluorescence properties. This makes it particularly suitable for applications requiring precise bioconjugation and imaging.
Properties
Molecular Formula |
C32H42ClN5O3 |
|---|---|
Molecular Weight |
580.2 g/mol |
IUPAC Name |
1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethyl-2-[3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indole;chloride |
InChI |
InChI=1S/C32H42N5O3.ClH/c1-31(2)25-11-6-8-13-27(25)36(5)29(31)15-10-16-30-32(3,4)26-12-7-9-14-28(26)37(30)18-20-39-22-24-40-23-21-38-19-17-34-35-33;/h6-16H,17-24H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
SGXCJGKDAXLWKL-UHFFFAOYSA-M |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCN=[N+]=[N-])(C)C)C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5S)-5-(6-hydroxy-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)-2-sulfanylidene-1,5-dihydrochromeno[2,3-d]pyrimidin-4-one](/img/structure/B11931168.png)





![7-[7-(2-hexyldecanoyloxy)heptyl-(5-hydroxypentyl)amino]heptyl 2-hexyldecanoate](/img/structure/B11931183.png)

![(8S,13S,14S,17R)-17-hydroxy-13,17-dimethyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B11931192.png)
![(Z)-N-(5-bromo-2-methoxyphenyl)sulfonyl-3-[2-(naphthalen-2-ylmethyl)phenyl]prop-2-enamide](/img/structure/B11931200.png)
![(1S,3E)-3-[(2E)-2-[(1R,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol](/img/structure/B11931203.png)

![5-[[3-[[3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropyl]-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]amino]-3-oxopropyl]carbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate](/img/structure/B11931224.png)
